3-Bromo-4-(bromomethyl)thiophene

Catalog No.
S687492
CAS No.
40032-80-2
M.F
C5H4Br2S
M. Wt
255.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(bromomethyl)thiophene

CAS Number

40032-80-2

Product Name

3-Bromo-4-(bromomethyl)thiophene

IUPAC Name

3-bromo-4-(bromomethyl)thiophene

Molecular Formula

C5H4Br2S

Molecular Weight

255.96 g/mol

InChI

InChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2

InChI Key

PYHREWOWCJSFSE-UHFFFAOYSA-N

SMILES

C1=C(C(=CS1)Br)CBr

Canonical SMILES

C1=C(C(=CS1)Br)CBr

The exact mass of the compound 3-Bromo-4-(bromomethyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-4-(bromomethyl)thiophene (CAS 40032-80-2) is a di-brominated heterocyclic building block (MW 255.96 g/mol) procured for the synthesis of complex thiophene-based architectures [1]. It features two distinct reactive sites: an electrophilic benzylic-type bromomethyl group at the C4 position and an aryl bromide at the C3 position. This structural configuration provides built-in orthogonal reactivity, allowing procurement teams to source a single precursor for sequential, protecting-group-free functionalization. It is typically supplied as a liquid and exhibits predictable solubility in common non-polar and moderately polar organic solvents, making it processable for mainstream laboratory and industrial synthetic workflows[1].

Substituting 3-Bromo-4-(bromomethyl)thiophene with close analogs like 3,4-dibromothiophene or 3-bromo-4-methylthiophene fundamentally disrupts synthetic efficiency and increases downstream processing costs [1]. 3,4-Dibromothiophene lacks the reactive sp3-hybridized carbon center, rendering it unreactive toward simple nucleophilic substitution and forcing reliance on more complex, catalyst-heavy cross-coupling at both positions [2]. Conversely, attempting to use the cheaper 3-bromo-4-methylthiophene requires an initial radical bromination step to install the leaving group. This extra step is notorious for generating over-brominated impurities and unreacted starting material, necessitating rigorous chromatographic purification that severely impacts overall yield and reproducibility in scaled-up material synthesis [1].

Elimination of Radical Bromination Steps in Precursor Synthesis

When synthesizing 3,4-disubstituted thiophene derivatives, starting directly with 3-Bromo-4-(bromomethyl)thiophene eliminates the need for the radical bromination of 3-bromo-4-methylthiophene. Radical bromination of the methyl analog typically yields a mixture of the desired mono-brominated product, unreacted starting material, and over-brominated side products, requiring extensive purification [1]. By procuring the pre-functionalized 3-Bromo-4-(bromomethyl)thiophene, chemists achieve a baseline for the active bromomethyl moiety that enables immediate nucleophilic substitution at the C4 position without prior activation or complex workups [2].

Evidence DimensionSynthetic steps and intermediate yield to functionalized C4
Target Compound Data0 activation steps; direct SN2 reaction readiness
Comparator Or Baseline3-Bromo-4-methylthiophene (1 activation step; ~60-70% intermediate yield due to side products)
Quantified DifferenceEliminates 1 synthetic step and avoids ~30-40% yield loss from radical bromination inefficiencies
ConditionsStandard laboratory synthesis of 4-substituted-3-bromothiophenes

Bypassing the radical bromination step significantly reduces purification bottlenecks, solvent waste, and overall labor costs during library generation or scale-up.

Chemoselective SN2 vs. Cross-Coupling Compatibility

The distinct electronic environments of the two bromine atoms in 3-Bromo-4-(bromomethyl)thiophene allow for absolute chemoselectivity. Under mild basic conditions, nucleophiles react exclusively at the C4-bromomethyl group, leaving the C3-aryl bromide intact for subsequent transition-metal-catalyzed reactions[1]. In contrast, attempting sequential differentiation of 3,4-dibromothiophene requires controlled, temperature-sensitive mono-lithiation or mono-Grignard formation (often at -78 °C), which is difficult to scale and frequently results in mixtures of regioisomers and di-functionalized products [2].

Evidence DimensionRegiocontrol and temperature requirements during initial functionalization
Target Compound Data100% chemoselectivity for C4 substitution at room temperature
Comparator Or Baseline3,4-Dibromothiophene (requires cryogenic conditions (-78 °C) for mono-metalation, prone to isomeric mixtures)
Quantified DifferenceEnables room-temperature, catalyst-free initial functionalization with absolute site-selectivity
ConditionsSequential functionalization of the thiophene core

The ability to perform the first functionalization step at room temperature without transition metals or cryogenic cooling drastically lowers energy and reagent costs.

Modulation of Polymer Precursor Density and Solubility

The presence of the additional bromine atom in 3-Bromo-4-(bromomethyl)thiophene increases its molecular weight (255.96 g/mol) compared to its non-bromomethylated analog, 3-bromo-4-methylthiophene (177.06 g/mol) [1]. This mass increase, coupled with the polarizability of the benzylic bromine, alters the solubility profile and density of the monomer. This makes it soluble in dense, non-polar halogenated solvents used in polymer synthesis, facilitating higher concentration reaction mixtures during the preparation of conjugated polythiophenes compared to lighter analogs [2].

Evidence DimensionMolecular Weight and Halogen Content
Target Compound DataMW: 255.96 g/mol (Di-brominated)
Comparator Or Baseline3-Bromo-4-methylthiophene (MW: 177.06 g/mol, Mono-brominated)
Quantified Difference~44% increase in molecular mass
ConditionsStandard ambient conditions and non-polar solvent environments

The distinct solubility and density profile allows for higher molarity reactions in halogenated solvents, optimizing throughput in materials science applications.

Orthogonal Synthesis of Focused Medicinal Chemistry Libraries

Utilizing the distinct reactivity of the bromomethyl and aryl bromide groups to rapidly generate diverse 3,4-disubstituted thiophene analogs for structure-activity relationship (SAR) studies without protecting groups [1].

Precursor for Conjugated Organic Polymers

Serving as a monomer building block where the C4 position is modified with solubilizing alkyl chains via nucleophilic substitution, followed by polymerization at the C2/C5 positions or cross-coupling at the C3 position to tune the electronic bandgap of organic semiconductors [2].

Synthesis of Fused Heterocyclic Systems

Acting as a starting material for the construction of thienothiophenes or other fused bicyclic systems, where the bromomethyl group is first reacted with a nucleophile containing an alkyne or alkene, followed by an intramolecular coupling with the C3-bromide [3].

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Bromo-4-(bromomethyl)thiophene

Dates

Last modified: 08-15-2023

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